1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS: 112404-80-5) is a chemical compound with the following structure:
Structure: C15H22BNO2
It contains a pyrazole ring, a tetrahydro-2H-pyran moiety, and a dioxaborolane group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Formation of the Pyrazole Ring: A pyrazole precursor reacts with appropriate reagents to form the pyrazole ring.
Introduction of the Tetrahydro-2H-pyran Moiety: The tetrahydro-2H-pyran group is introduced via a cyclization reaction.
Borylation Reaction: The final step involves borylation of the pyrazole ring using a boron-containing reagent.
Industrial Production: Industrial production methods typically involve large-scale reactions, optimized for efficiency and yield. These methods may vary based on the manufacturer.
Chemical Reactions Analysis
Reactivity: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyrazole ring or the dioxaborolane group is possible.
Borylation: Boron-containing reagents (e.g., boronic acids) are used for borylation.
Cyclization: Acidic conditions promote cyclization to form the tetrahydro-2H-pyran ring.
Major Products: The major products depend on the specific reaction conditions. Borylated derivatives and cyclized forms are common.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Materials Science: Its boron-containing group makes it useful for materials synthesis.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds with similar functional groups:
Other Pyrazoles: Compare reactivity and properties.
Borylated Compounds: Assess similarities and differences.
Properties
Molecular Formula |
C15H22BN3O3 |
---|---|
Molecular Weight |
303.17 g/mol |
IUPAC Name |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-10-19(18-12(11)9-17)13-7-5-6-8-20-13/h10,13H,5-8H2,1-4H3 |
InChI Key |
NQKVEPPXDSHYGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.